1-Methyl-piperidine-3-boronic acid hydrochloride
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Overview
Description
1-Methyl-piperidine-3-boronic acid hydrochloride is a boronic acid derivative with the molecular formula C6H15BClNO2. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-piperidine-3-boronic acid hydrochloride typically involves the reaction of 1-Methyl-piperidine with boronic acid under controlled conditions. The process may include steps such as:
Hydrochloride Formation: The conversion of the free base to its hydrochloride salt to enhance stability and solubility.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale boronation reactions followed by purification steps to isolate the desired product. Techniques such as crystallization and recrystallization are commonly employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-piperidine-3-boronic acid hydrochloride undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include biaryl compounds, oxidized derivatives, and substituted piperidine derivatives .
Scientific Research Applications
1-Methyl-piperidine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-piperidine-3-boronic acid hydrochloride primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its organic group to a palladium catalyst, which then forms a new carbon-carbon bond .
Comparison with Similar Compounds
- 1-Methyl-piperidine-3-carboxylic acid hydrochloride
- 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride
Comparison: 1-Methyl-piperidine-3-boronic acid hydrochloride is unique due to its boronic acid functionality, which allows it to participate in Suzuki-Miyaura coupling reactions. In contrast, similar compounds like 1-Methyl-piperidine-3-carboxylic acid hydrochloride and 1-Benzyl-3-carbomethoxy-4-piperidone hydrochloride lack this boronic acid group and therefore have different reactivity and applications .
Properties
IUPAC Name |
(1-methylpiperidin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BNO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6,9-10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYWENJLXMXYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN(C1)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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